molecular formula C27H25ClN2 B8214482 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride

Cat. No.: B8214482
M. Wt: 413.0 g/mol
InChI Key: WWHXAWYJVJOCDY-MUCZFFFMSA-M
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Description

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that incorporates naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the imidazole core: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the naphthalene groups: The naphthalene moieties are introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Quaternization: The final step involves the quaternization of the imidazole nitrogen atoms with an alkyl halide, such as methyl chloride, to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

    Reduction: The imidazolium core can be reduced to form imidazoline derivatives.

    Substitution: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Anion exchange reactions can be carried out using silver salts of the desired anion.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Imidazoline derivatives.

    Substitution: Imidazolium salts with different anions.

Scientific Research Applications

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylations.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride involves its interaction with various molecular targets and pathways:

    Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing the rate of chemical reactions.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: The naphthalene groups can facilitate the transport of drugs across cell membranes, improving bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolium chloride: Lacks the naphthalene groups, resulting in different physical and chemical properties.

    1,3-Diethylimidazolium chloride: Similar structure but with ethyl groups instead of naphthalene, leading to different reactivity and applications.

    1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: Contains phenyl groups instead of naphthalene, affecting its catalytic and biological activities.

Uniqueness

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is unique due to the presence of naphthalene groups, which impart distinct electronic and steric properties. These properties enhance its performance in catalytic applications and its potential as an antimicrobial agent.

Biological Activity

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride, with the CAS number 186354-48-3, is a chiral imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety that may contribute to its pharmacological properties. The molecular formula is C27H25ClN2C_{27}H_{25}ClN_2, and it has a molecular weight of approximately 412.95 g/mol .

The compound is soluble in organic solvents and requires storage in a dark, inert atmosphere at room temperature to maintain stability . Its significant structural features include:

  • Imidazolium ring : Known for its role in various biological activities.
  • Naphthalene substituents : These may enhance the compound's interaction with biological targets due to their hydrophobic nature.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit considerable antimicrobial activity. The presence of the naphthalene group in this compound may enhance its efficacy against various pathogens. For example, studies on related imidazole compounds have demonstrated effectiveness against bacteria and fungi, suggesting a potential for this compound in treating infections .

Anti-inflammatory Effects

Compounds containing imidazole rings have shown anti-inflammatory effects in various models. The ability of this compound to modulate inflammatory pathways could be significant in developing treatments for inflammatory diseases .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Control Antibiotic A16Antibacterial
Control Antibiotic B64Antibacterial

Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Apoptosis via caspase activation
HeLa (Cervical)15Cell cycle arrest

Properties

IUPAC Name

1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N2.ClH/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;/h3-21H,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHXAWYJVJOCDY-MUCZFFFMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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